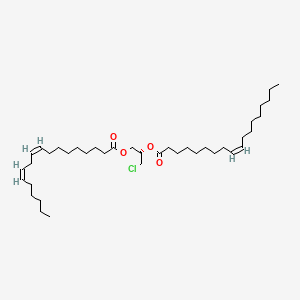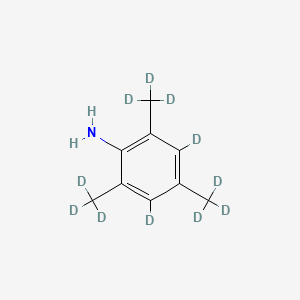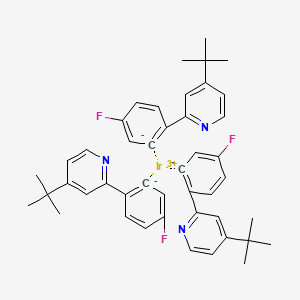
1-(prop-2-yn-1-yl)-1H-indole-2-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(prop-2-yn-1-yl)-1H-indole-2-carbaldehyde is an organic compound belonging to the indole family. Indoles are heterocyclic aromatic organic compounds that play a significant role in various biological processes and are widely used in pharmaceuticals and agrochemicals. This particular compound features a prop-2-yn-1-yl group attached to the nitrogen atom of the indole ring and an aldehyde group at the 2-position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(prop-2-yn-1-yl)-1H-indole-2-carbaldehyde can be synthesized through the N-alkylation of indole derivatives. One common method involves the reaction of methyl indole-5-carboxylate with propargyl bromide in the presence of a phase-transfer catalyst like tetrabutylammonium bromide and 50% sodium hydroxide in toluene . This reaction proceeds under mild conditions and avoids alkyne/allene rearrangement.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale N-alkylation reactions using similar conditions as described above. The scalability of this method makes it suitable for industrial applications.
Análisis De Reacciones Químicas
Types of Reactions: 1-(prop-2-yn-1-yl)-1H-indole-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The prop-2-yn-1-yl group can participate in nucleophilic substitution reactions, forming new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution.
Reduction: Sodium borohydride in methanol.
Substitution: Propargyl bromide in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: 1-(prop-2-yn-1-yl)-1H-indole-2-carboxylic acid.
Reduction: 1-(prop-2-yn-1-yl)-1H-indole-2-methanol.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-(prop-2-yn-1-yl)-1H-indole-2-carbaldehyde has several applications in scientific research:
Biology: Indole derivatives are known for their biological activity, and this compound can be used in the study of enzyme inhibition and receptor binding.
Industry: Used in the synthesis of agrochemicals and other industrially relevant compounds.
Mecanismo De Acción
The mechanism of action of 1-(prop-2-yn-1-yl)-1H-indole-2-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting enzyme activity. The indole ring can interact with aromatic residues in proteins, affecting their function. The prop-2-yn-1-yl group can participate in click chemistry reactions, forming stable triazole linkages.
Comparación Con Compuestos Similares
1-(prop-2-yn-1-yl)-1H-indole-5-carboxylate: Similar structure but with a carboxylate group instead of an aldehyde.
N-(prop-2-yn-1-yl)-o-phenylenediamines: These compounds also feature the prop-2-yn-1-yl group and are used in the synthesis of heterocyclic compounds.
Propargylamines: A class of compounds with similar propargyl groups, used in pharmaceuticals for their biological activity.
Uniqueness: 1-(prop-2-yn-1-yl)-1H-indole-2-carbaldehyde is unique due to its combination of an indole ring, a prop-2-yn-1-yl group, and an aldehyde group. This combination allows it to participate in a wide range of chemical reactions and makes it a versatile building block in organic synthesis.
Propiedades
Número CAS |
136178-42-2 |
|---|---|
Fórmula molecular |
C12H9NO |
Peso molecular |
183.21 g/mol |
Nombre IUPAC |
1-prop-2-ynylindole-2-carbaldehyde |
InChI |
InChI=1S/C12H9NO/c1-2-7-13-11(9-14)8-10-5-3-4-6-12(10)13/h1,3-6,8-9H,7H2 |
Clave InChI |
WBEXUPDICMRHHG-UHFFFAOYSA-N |
SMILES canónico |
C#CCN1C2=CC=CC=C2C=C1C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


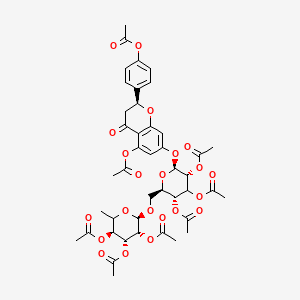
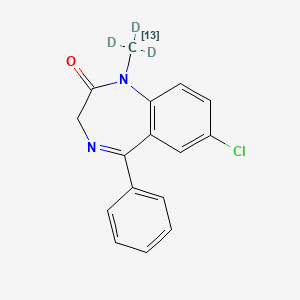
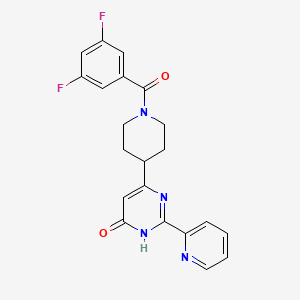
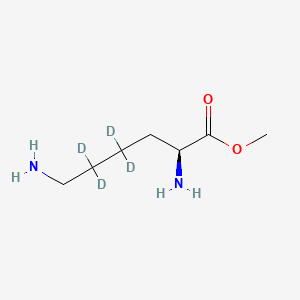

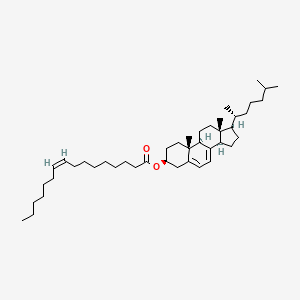
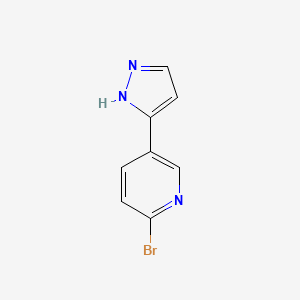
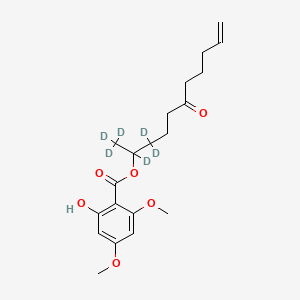
![6-[6-amino-5-[(1R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]pyridin-3-yl]-1'-methylspiro[1H-indole-3,4'-piperidine]-2-one](/img/structure/B13443912.png)

